methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a purine-pyrimidine hybrid compound characterized by a complex bicyclic core structure. The molecule features a 4-methoxyphenyl substituent at the 9-position and a methyl ester group at the 3-yl-acetate position. Its synthesis likely involves multi-step reactions, including cyclization and functionalization of purine/pyrimidine precursors, as inferred from analogous compounds in the literature . This compound is of interest in medicinal chemistry due to the structural resemblance to bioactive purine derivatives, which often exhibit antitumor, antiviral, or kinase-inhibitory properties .
Properties
IUPAC Name |
methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-21-16-15(17(26)24(19(21)27)11-14(25)29-3)23-10-4-9-22(18(23)20-16)12-5-7-13(28-2)8-6-12/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENANGAAHUXIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and purine-based compounds. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Methyl 2-[9-(3,5-Dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Structure : This analog replaces the 4-methoxyphenyl group with a 3,5-dimethylphenyl moiety.
- The electron-donating methoxy group in the target compound may improve hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), whereas methyl groups primarily contribute to hydrophobic effects .
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
- Structure : A purine-chromene hybrid with fluorophenyl and methylpiperazinyl groups.
- Functional Differences :
Suzuki Coupling in Purine Functionalization
- The target compound’s synthesis may involve cross-coupling reactions similar to those used for 6-phenyl-9-(tetrahydropyran-2-yl)-9H-purine derivatives, where palladium catalysts (e.g., Pd(Ph₃)₄) and arylboronic acids are employed .
- In contrast, brominated analogs (e.g., methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate) require bromination steps using Br₂ in dichloromethane, introducing halogens for enhanced reactivity or bioactivity .
Esterification and Protecting Groups
- The methyl ester in the target compound is likely introduced via DBU-mediated alkylation with methyl iodide, as seen in the synthesis of methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate .
- Compared to tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) protecting groups used in other purine derivatives (e.g., ), the methyl ester offers simplicity but may limit further functionalization .
In Vitro Growth Inhibition
- Compounds like methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate () were tested against six cancer cell lines (e.g., MCF-7, A549, U373), showing IC₅₀ values in the micromolar range. The 4-hydroxyphenyl group in these analogs correlates with moderate cytotoxicity, suggesting that the 4-methoxyphenyl group in the target compound may exhibit similar or enhanced activity due to improved electron-donating capacity .
Kinase and Receptor Interactions
- Purine derivatives with 4-methylpiperazinyl substituents (e.g., ) are designed for kinase inhibition (e.g., PI3K/AKT pathways), whereas the target compound’s 4-methoxyphenyl group may favor interactions with adenosine receptors or topoisomerases .
Physicochemical Properties
Key Observations :
- The target compound’s methoxy group reduces LogP compared to methyl or halogenated analogs, suggesting better aqueous solubility.
- Higher molecular weight in chromene hybrids correlates with reduced solubility .
Q & A
Q. What are the optimal synthetic routes for methyl 2-[9-(4-methoxyphenyl)-...-yl]acetate, and how can reaction yields be improved?
The synthesis of this compound involves multi-step reactions, including cyclization of the pyrimido[1,2-g]purine core and functionalization of the 4-methoxyphenyl group. Key steps include:
- Nucleophilic substitution at the purine core using alkylating agents like methyl iodide under anhydrous conditions.
- Coupling reactions to introduce the 4-methoxyphenyl moiety via Suzuki-Miyaura cross-coupling (using Pd catalysts) or Ullmann-type reactions.
Yield optimization requires careful control of reaction parameters (temperature, solvent polarity, and stoichiometry). Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical variables (e.g., catalyst loading, reaction time) . Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity (>95% by HPLC).
Q. How can researchers characterize the structural integrity of this compound?
Advanced spectroscopic and chromatographic techniques are essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and acetate ester (δ ~3.7 ppm for CH₃COO). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimido[1,2-g]purine core .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography : Single-crystal analysis (if achievable) provides absolute configuration and intermolecular interactions .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Hydrolytic sensitivity : The ester group is prone to hydrolysis under basic conditions. Store in anhydrous solvents (e.g., DMSO-d6 or dry DMF) at –20°C.
- Photostability : The aromatic system may degrade under UV light. Use amber vials and limit light exposure during experiments.
- Thermal stability : TGA/DSC analysis determines decomposition thresholds (>150°C typical for similar purine derivatives) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient regions in the pyrimido[1,2-g]purine core may favor nucleophilic attacks .
- Molecular docking : Screen against target proteins (e.g., kinases or DNA repair enzymes) using AutoDock Vina. Focus on hydrogen bonding with the methoxyphenyl group and steric fit within binding pockets.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with experimental IC₅₀ values to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in bioassay results (e.g., anti-cancer vs. inert activity) often arise from:
- Impurity profiles : Trace byproducts (e.g., de-esterified analogs) may confound results. Validate purity via LC-MS and repeat assays with rigorously purified batches .
- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with controlled passage numbers. Use siRNA knockdowns to confirm target specificity.
- Assay conditions : Optimize DMSO concentration (<0.1% v/v) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can reaction mechanisms for functionalization at the purine core be elucidated?
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. bond formation) .
- Trapping intermediates : Use low-temperature NMR (–40°C) to detect transient species (e.g., oxonium ions during ester hydrolysis).
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels at the purine N1 position to track regioselectivity in substitution reactions .
Q. What advanced separation techniques improve isolation of stereoisomers or polymorphs?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.
- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16) to identify co-crystals with chiral auxiliaries (e.g., tartaric acid).
- Countercurrent chromatography (CCC) : Utilize biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) for large-scale isomer separation .
Q. How can in silico simulations predict metabolic pathways or toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis to carboxylic acid) and cytochrome P450 interactions.
- Molecular dynamics (MD) : Simulate liver microsome models to track phase I/II metabolism (e.g., glucuronidation at the methoxyphenyl group) .
- ToxCast data integration : Cross-reference with EPA databases to flag potential hepatotoxicity or genotoxicity risks .
Methodological Considerations
- Data reproducibility : Maintain electronic lab notebooks (ELNs) with metadata (e.g., humidity, reagent lot numbers) to troubleshoot batch-to-batch variability .
- Collaborative frameworks : Use platforms like COMSOL Multiphysics to integrate synthetic data with reaction engineering models (e.g., heat/mass transfer in flow reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
